REACTION_CXSMILES
|
[CH:1]1([C:4](Cl)=[O:5])[CH2:3][CH2:2]1.[N+:7](=[CH:9][C:10]([O:12][CH2:13][CH3:14])=[O:11])=[N-:8]>CCOCC>[CH:1]1([C:4](=[O:5])[C:9](=[N+:7]=[N-:8])[C:10]([O:12][CH2:13][CH3:14])=[O:11])[CH2:3][CH2:2]1
|
Name
|
|
Quantity
|
36 g
|
Type
|
reactant
|
Smiles
|
C1(CC1)C(=O)Cl
|
Name
|
|
Quantity
|
86.2 g
|
Type
|
reactant
|
Smiles
|
[N+](=[N-])=CC(=O)OCC
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
then was stirred for 1 day
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
heated
|
Type
|
TEMPERATURE
|
Details
|
to gentle reflux for 2 days
|
Duration
|
2 d
|
Type
|
WAIT
|
Details
|
left
|
Type
|
WAIT
|
Details
|
to stand at room temperature for 5 days
|
Duration
|
5 d
|
Type
|
CUSTOM
|
Details
|
Evaporation of the mixture
|
Type
|
DISTILLATION
|
Details
|
followed by distillation
|
Reaction Time |
1 d |
Name
|
|
Type
|
product
|
Smiles
|
C1(CC1)C(C(C(=O)OCC)=[N+]=[N-])=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 27.4 g | |
YIELD: PERCENTYIELD | 44% | |
YIELD: CALCULATEDPERCENTYIELD | 44.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |